What is the amino acid sequence of Syntide-2?
What is the amino acid sequence of Syntide-2?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syntide-2 is a synthetic peptide that serves as a versatile tool in signal transduction research. Its specific amino acid sequence makes it an excellent substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and a good substrate for Protein Kinase C (PKC), while being poorly phosphorylated by other kinases. This selectivity allows for the specific assay of CaMKII and PKC activity in various experimental settings. This technical guide provides a comprehensive overview of Syntide-2, including its amino acid sequence, kinetic data for its phosphorylation by various kinases, detailed experimental protocols for its use in kinase assays, and its application in studying cellular signaling pathways.
Amino Acid Sequence of Syntide-2
The amino acid sequence of Syntide-2 is a key determinant of its specificity as a kinase substrate.
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Full Name: Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys
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One-Letter Code: PLARTLSVAGLPGKK
Data Presentation: Kinase Specificity of Syntide-2
Syntide-2 exhibits a high degree of selectivity for CaMKII. The following table summarizes the kinetic parameters of Syntide-2 phosphorylation by various kinases, highlighting its preferential phosphorylation by CaMKII.
| Kinase | Relative Vmax/Km Ratio | Km (µM) |
| Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) | 100 | 12 |
| Protein Kinase C (PKC) | 22 | N/A |
| Phosphorylase Kinase | 2 | N/A |
| Myosin Light Chain Kinase (MLCK) | 0.5 | N/A |
Experimental Protocols
The following are detailed methodologies for performing kinase assays using Syntide-2 as a substrate. These protocols are based on commercially available assay kits and can be adapted for specific research needs.
CaMKII Activity Assay (Non-Radioactive, ELISA-based)
This protocol is based on the principle of an enzyme-linked immunosorbent assay (ELISA) using a phospho-specific antibody to detect phosphorylated Syntide-2.
Materials:
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Microplate pre-coated with Syntide-2
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Purified CaMKII or cell/tissue lysate containing CaMKII
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Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
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ATP solution (e.g., 100 µM in Kinase Buffer)
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Ca2+/Calmodulin solution (e.g., 2 mM CaCl2, 1 µM Calmodulin in Kinase Buffer)
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Stopping Solution (e.g., 50 mM EDTA)
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Anti-phospho-Syntide-2 antibody conjugated to Horseradish Peroxidase (HRP)
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TMB (3,3',5,5'-tetramethylbenzidine) substrate
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Stop solution for TMB reaction (e.g., 2 N H2SO4)
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Wash Buffer (e.g., PBS with 0.05% Tween-20)
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Microplate reader
Procedure:
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Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the Kinase Reaction Buffer by adding ATP and Ca2+/Calmodulin solution to the Kinase Buffer.
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Add Enzyme: Add the purified CaMKII or cell/tissue lysate to the wells of the Syntide-2 coated microplate.
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Initiate Kinase Reaction: Add the Kinase Reaction Buffer to each well to start the phosphorylation reaction.
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Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
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Stop Reaction: Add Stopping Solution to each well to terminate the kinase reaction.
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Washing: Wash the wells multiple times with Wash Buffer to remove unreacted ATP and non-bound components.
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Add Antibody: Add the HRP-conjugated anti-phospho-Syntide-2 antibody to each well.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
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Washing: Repeat the washing step to remove unbound antibody.
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Add Substrate: Add the TMB substrate to each well.
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Incubation and Color Development: Incubate the plate in the dark at room temperature until a sufficient color change is observed.
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Stop Reaction: Add the TMB stop solution to each well.
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Measure Absorbance: Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of phosphorylated Syntide-2 and thus to the CaMKII activity.
Protein Kinase C (PKC) Activity Assay (Radioactive)
This protocol describes a traditional radioactive kinase assay to measure PKC activity using [γ-32P]ATP.
Materials:
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Syntide-2 peptide
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Purified PKC or cell/tissue lysate containing PKC
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PKC Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)
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Phosphatidylserine (PS) and Diacylglycerol (DAG) solution (for PKC activation)
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[γ-32P]ATP
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ATP solution (unlabeled)
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Stopping Solution (e.g., 75 mM H3PO4)
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P81 phosphocellulose paper
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Scintillation vials and scintillation fluid
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Scintillation counter
Procedure:
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Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing PKC Assay Buffer, PS/DAG solution, and Syntide-2.
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Add Enzyme: Add the purified PKC or cell/tissue lysate to the reaction mix.
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Initiate Kinase Reaction: Add a mixture of unlabeled ATP and [γ-32P]ATP to the reaction tube to start the phosphorylation reaction.
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Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
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Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper. Immediately after spotting, immerse the P81 paper in Stopping Solution.
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Washing: Wash the P81 papers several times with the Stopping Solution to remove unincorporated [γ-32P]ATP.
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Scintillation Counting: Place the washed P81 paper into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of incorporated 32P is a measure of PKC activity.
Application in Signaling Pathway Analysis
Syntide-2 is a valuable tool for dissecting signaling pathways involving CaMKII and PKC. For instance, it can be used to measure the activity of these kinases in response to various stimuli, helping to elucidate the upstream and downstream components of a pathway.
CaMKIIδ-CREB Signaling Pathway in Vascular Smooth Muscle
One example of a signaling pathway where Syntide-2 can be employed as an investigative tool is the CaMKIIδ-mediated regulation of CREB (cAMP response element-binding protein) in vascular smooth muscle cells. In this pathway, stimuli that increase intracellular Ca2+ levels activate CaMKIIδ, which in turn can phosphorylate CREB, leading to the regulation of gene expression. Researchers can use Syntide-2 to specifically measure the activity of CaMKIIδ in cell lysates after stimulation to understand the kinetics and magnitude of its activation within this pathway.
Caption: CaMKIIδ-CREB signaling pathway and the role of Syntide-2 in its analysis.
Conclusion
Syntide-2 is a well-characterized and highly specific substrate for CaMKII, making it an indispensable tool for researchers in the field of signal transduction. Its use in kinase assays allows for the accurate and reliable measurement of CaMKII and, to a lesser extent, PKC activity. The detailed protocols and the example of its application in studying a specific signaling pathway provided in this guide are intended to facilitate its effective use in a research setting, ultimately contributing to a deeper understanding of the complex roles of these kinases in cellular regulation.
References
- 1. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [worldwide.promega.com]
- 2. Cell Signaling Pathways Have Been Discovered To Positively Affect Human Stem Cells | Texas A&M University Engineering [engineering.tamu.edu]
- 3. biomedres.us [biomedres.us]
- 4. Syntide-2 - Behavioral Neuroscience - CAT N°: 15934 [bertin-bioreagent.com]
- 5. CaMKIIδ-dependent Inhibition of cAMP-response Element-binding Protein Activity in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
